molecular formula C16H16FN7O3S B14987257 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B14987257
M. Wt: 405.4 g/mol
InChI Key: LEGFJLPDLCNDSR-UHFFFAOYSA-N
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Description

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple functional groups, including an acetamido group, an oxadiazole ring, a triazole ring, and a fluorophenyl group

Properties

Molecular Formula

C16H16FN7O3S

Molecular Weight

405.4 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C16H16FN7O3S/c1-3-24-15(13-14(18-9(2)25)23-27-22-13)20-21-16(24)28-8-12(26)19-11-7-5-4-6-10(11)17/h4-7H,3,8H2,1-2H3,(H,19,26)(H,18,23,25)

InChI Key

LEGFJLPDLCNDSR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=NON=C3NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Coupling of the Rings: The oxadiazole and triazole rings are then coupled through a sulfanyl linkage, which can be achieved by nucleophilic substitution reactions.

    Introduction of the Acetamido Group: The acetamido group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the Fluorophenyl Group: The final step involves the attachment of the fluorophenyl group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its heterocyclic structure.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving the functional groups present in the compound.

Mechanism of Action

The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings and functional groups can interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
  • 2-{[5-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE

Uniqueness

The presence of the acetamido group in 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE distinguishes it from similar compounds, potentially enhancing its biological activity and specificity

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